Cas no 84348-84-5 (1,2-Propanediol, 3-(4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)-)

1,2-Propanediol, 3-(4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)- structure
84348-84-5 structure
Product Name:1,2-Propanediol, 3-(4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)-
CAS No:84348-84-5
MF:C12H25NO3
MW:231.331804037094
CID:583315
PubChem ID:20487804
Update Time:2025-04-19

1,2-Propanediol, 3-(4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediol, 3-(4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)-
    • 3-(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)propane-1,2-diol
    • N-(2',3'-dihydroxypropyl)-2,2,6,6-tetramethyl-4-piperidinol
    • SCHEMBL10971960
    • 84348-84-5
    • DTXSID40607976
    • KZCVWVVYZGBAEW-UHFFFAOYSA-N
    • Inchi: 1S/C12H25NO3/c1-11(2)5-9(15)6-12(3,4)13(11)7-10(16)8-14/h9-10,14-16H,5-8H2,1-4H3
    • InChI Key: KZCVWVVYZGBAEW-UHFFFAOYSA-N
    • SMILES: OC1CC(C)(C)N(CC(CO)O)C(C)(C)C1

Computed Properties

  • Exact Mass: 231.18344366g/mol
  • Monoisotopic Mass: 231.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 63.9Ų

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